6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline
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Overview
Description
6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through a pyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a halogenated quinoxaline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated quinoxaline intermediates with nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce fully saturated derivatives .
Scientific Research Applications
6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Quinoxaline derivatives: Compounds with a quinoxaline core that have diverse applications in medicinal chemistry.
Pyridin-2-yloxy derivatives: These compounds feature the pyridin-2-yloxy group and are often used in drug discovery.
Uniqueness
6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and developing innovative materials .
Properties
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(13-4-5-15-16(11-13)20-9-8-19-15)22-10-6-14(12-22)24-17-3-1-2-7-21-17/h1-5,7-9,11,14H,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLWKSYOCNQUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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